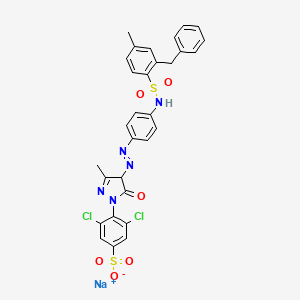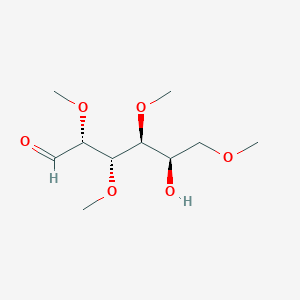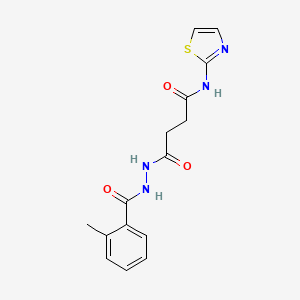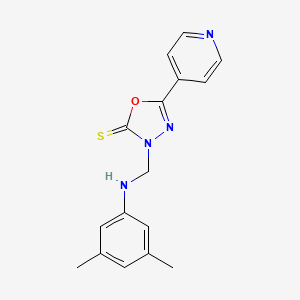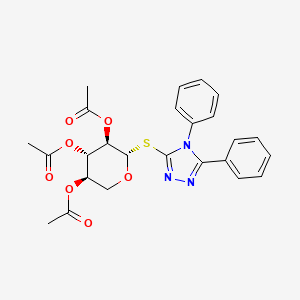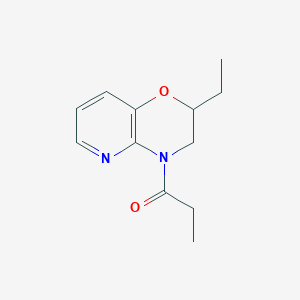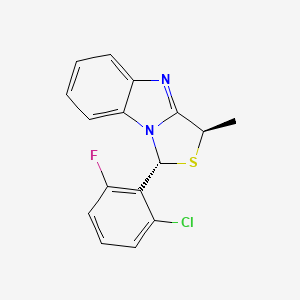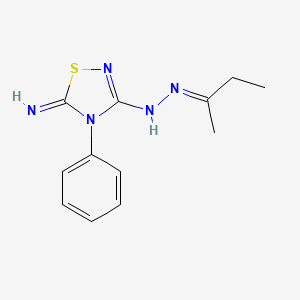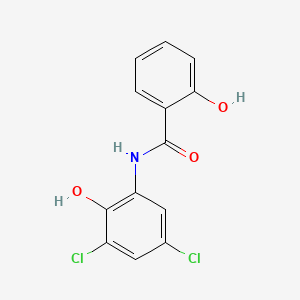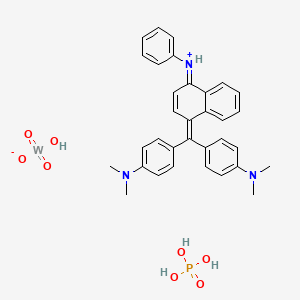
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate is a complex organic compound with a unique structure. It is known for its vibrant color and is often used in various scientific and industrial applications. The compound’s structure includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate typically involves multiple steps. The process begins with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 4-(phenylamino)-1-naphthaldehyde. These intermediates undergo a series of condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds. These products have their own unique properties and applications.
Aplicaciones Científicas De Investigación
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of pigments, inks, and coatings due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, bis[4-(dimethylamino)phenyl]-: This compound has a similar structure but lacks the naphthalenyl and tungstatephosphate groups.
4-(Dimethylamino)benzaldehyde: An intermediate in the synthesis of the target compound, it shares some structural features.
4-(Phenylamino)-1-naphthaldehyde: Another intermediate with a similar aromatic structure.
Uniqueness
Methanaminium, N-(4-((4-(dimethylamino)phenyl)(4-(phenylamino)-1-naphthalenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, tungstatephosphate is unique due to its complex structure and the presence of multiple functional groups. This uniqueness gives it distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
71798-69-1 |
|---|---|
Fórmula molecular |
C33H36N3O8PW |
Peso molecular |
817.5 g/mol |
Nombre IUPAC |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;hydroxy-oxido-dioxotungsten;phosphoric acid |
InChI |
InChI=1S/C33H31N3.H3O4P.H2O.3O.W/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-5(2,3)4;;;;;/h5-23H,1-4H3;(H3,1,2,3,4);1H2;;;;/q;;;;;-1;+1 |
Clave InChI |
VEWUBJOHFABVKN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C.OP(=O)(O)O.O[W](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


